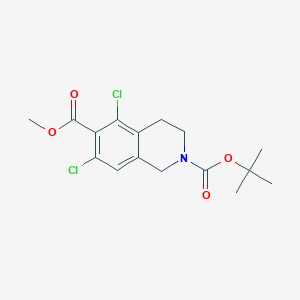![molecular formula C7H4BF5O2 B6322323 [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98% CAS No. 769937-40-8](/img/structure/B6322323.png)
[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%” is C7H6BF3O3 . The InChI Key is HUOFUOCSQCYFPW-UHFFFAOYSA-N . The SMILES string is OB(O)C1=CC=C(OC(F)(F)F)C=C1 .Chemical Reactions Analysis
“[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%” is used as a building block in the synthesis of several organic compounds . It’s involved in Suzuki-Miyaura cross-coupling reactions , which are significant in creating carbon-carbon bonds.Physical And Chemical Properties Analysis
“[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%” is a crystalline powder . Its molecular weight is 205.93 g/mol . The melting point is 123°C to 127°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid demonstrates significant potential in catalysis and chemical synthesis. It acts as an effective catalyst for dehydrative amidation between carboxylic acids and amines, vital for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in this process, accelerating amidation by preventing amine coordination to the boron atom of the active species (Wang, Lu, & Ishihara, 2018). Additionally, it serves as a protective group for diols, forming cyclic boronic esters that are stable and tolerant to various organic transformations. These esters can be deprotected under mild conditions, contributing to the synthesis of complex natural products with anti-angiogenic activities (Shimada et al., 2018).
Boronic Acid in Frustrated Lewis Pair Chemistry
Boronic acids are central to frustrated Lewis pair (FLP) chemistry, offering pathways for reactions not feasible with traditional Lewis acids and bases. Tris[3,5-bis(trifluoromethyl)phenyl]borane, a relative of [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, is an example, acting as a powerful catalyst in the hydroboration of imines. It is more reactive than other boranes due to steric hindrance and electronic effects, facilitating metal-free hydroboration without additional Lewis bases (Yin et al., 2017).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid derivatives contribute to the development of novel polymers. These polymers exhibit ultrahigh glass-transition temperatures and exceptional thermal stability, making them suitable for advanced applications. They are also soluble in various organic solvents, facilitating the production of transparent and flexible films, an attribute valuable in the creation of optical materials (Huang et al., 2007).
Molecular Recognition and Sensor Development
Phenyl boronic acids, including derivatives of [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, play a crucial role in molecular recognition, particularly in saccharide recognition. They are capable of binding to diols, a feature that can be harnessed in the development of sensors. For instance, phenyl boronic acids conjugated to polyethylene glycol can facilitate the aqueous dispersion of carbon nanotubes and enable the modulation of their optical properties in response to saccharide binding. This property is significant for the development of advanced sensing technologies (Mu et al., 2012).
Safety and Hazards
“[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%” may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it gets in the eyes .
Wirkmechanismus
Target of Action
The primary target of [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Eigenschaften
IUPAC Name |
[2,4-difluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-2-1-3(8(14)15)6(10)5(4)7(11,12)13/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIVSWMRVQEICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769937-40-8 |
Source


|
| Record name | [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

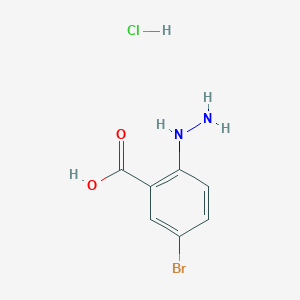
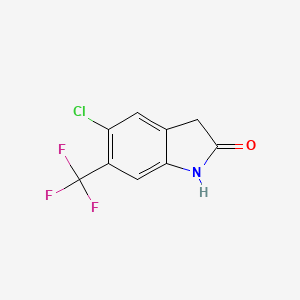
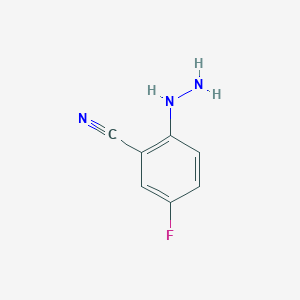

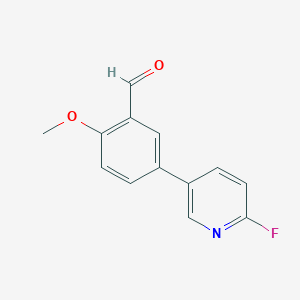
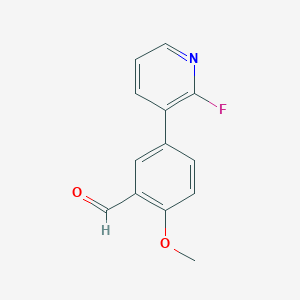
![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)


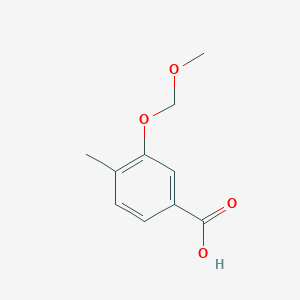
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)
![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

